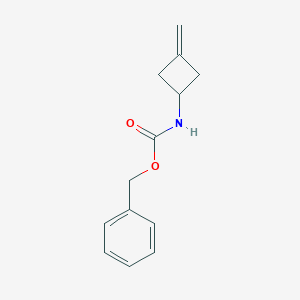

Benzyl (3-methylenecyclobutyl)carbamate

描述

Benzyl (3-methylenecyclobutyl)carbamate is an organic compound with the molecular formula C₁₃H₁₅NO₂. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a 3-methylenecyclobutyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

准备方法

Synthetic Routes and Reaction Conditions

Benzyl (3-methylenecyclobutyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 3-methylenecyclobutylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Another method involves the use of diphenylphosphoryl azide and triethylamine in a solvent mixture of dioxane and acetonitrile. The reaction mixture is heated to 75°C, leading to the formation of the desired carbamate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions and purification processes is crucial to ensure high purity and yield of the final product.

化学反应分析

Types of Reactions

Benzyl (3-methylenecyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidation of the methylene group can lead to the formation of a ketone or carboxylic acid derivative.

Reduction: Reduction of the carbamate group can yield the corresponding amine.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

科学研究应用

Antitumor Activity

Recent studies have highlighted the antitumor properties of benzyl and phenethyl carbamate derivatives, including those related to benzyl (3-methylenecyclobutyl)carbamate. Research has shown that these compounds exhibit significant growth inhibition against various human cancer cell lines. For instance, one study evaluated several carbamate derivatives against a panel of 60 human cancer cell lines and found that certain analogs demonstrated potent growth inhibition with GI50 values below 2 μM .

Table 1: Antitumor Activity of Benzyl Carbamate Derivatives

| Compound | GI50 (μM) | Cancer Type |

|---|---|---|

| 7b | <2 | Various (NCI-60 panel) |

| 7k | 0.41 | MCF-7 (Breast Cancer) |

| 7k | 0.47 | HCT-15 (Colon Cancer) |

The mechanism of action for these compounds often involves inhibition of key signaling pathways associated with cancer cell proliferation and survival, such as the IKKβ pathway, which is crucial for NF-κB activation in cancer cells .

Pesticide Development

Carbamates like this compound also find applications in agrochemicals as insecticides and herbicides. The structural properties of carbamates allow for their use as effective pesticides due to their ability to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in target pests, ultimately causing paralysis and death .

Table 2: Common Carbamate Pesticides

| Pesticide | Use | Toxicity Level |

|---|---|---|

| Carbaryl | Insecticide | Moderate |

| Aldicarb | Broad-spectrum insecticide | High |

| Methomyl | Insecticide | High |

Case Study 1: Anticancer Efficacy

In a recent study, benzyl carbamate derivatives were tested against leukemia cell lines, demonstrating significant efficacy compared to traditional chemotherapeutics. The lead compound showed an average GI50 value of 1.44 μM across multiple cancer types, indicating its potential as a new therapeutic agent for treating resistant cancers .

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of carbamate pesticides, revealing that their widespread use can lead to ecological imbalances due to their toxicity to non-target organisms. Studies have shown that prolonged exposure to these compounds can result in significant adverse effects on microbial communities responsible for detoxifying pollutants .

作用机制

The mechanism of action of benzyl (3-methylenecyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

相似化合物的比较

Similar Compounds

Benzyl carbamate: Lacks the 3-methylenecyclobutyl group, making it less sterically hindered.

3-Methylenecyclobutyl carbamate: Lacks the benzyl group, affecting its lipophilicity and reactivity.

Boc (tert-butoxycarbonyl) carbamate: Commonly used as a protecting group for amines, but with different steric and electronic properties compared to benzyl (3-methylenecyclobutyl)carbamate.

Uniqueness

This compound is unique due to the presence of both the benzyl and 3-methylenecyclobutyl groups. This combination imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets. The compound’s structure allows for versatile applications in various fields of research and industry.

生物活性

Benzyl (3-methylenecyclobutyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and toxicology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 219.24 g/mol

- CAS Number : 130369-36-7

This compound, like other carbamate derivatives, may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Carbamates are known to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can result in overstimulation of cholinergic receptors.

- Genotoxicity : Studies have shown that carbamate compounds can induce genotoxic effects, such as sister chromatid exchanges and chromosomal aberrations in various cell lines, indicating potential mutagenic properties .

- Cellular Toxicity : Research indicates that exposure to carbamates can lead to cytotoxic effects on mammalian cells, including alterations in mitochondrial integrity and lysosomal function .

Toxicity Profiles

The toxicity of this compound has not been extensively documented in the literature; however, it can be inferred from studies on related carbamate compounds. For example:

- In Vitro Studies : Exposure to various concentrations of carbamates has demonstrated concentration-dependent cytotoxicity in CHO-K1 cells, with significant DNA damage observed at higher concentrations .

- Animal Studies : Similar compounds have shown adverse effects on vital organs and behavioral changes in animal models at high doses, indicating potential risks associated with their use .

Case Study 1: Cytotoxic Effects on CHO-K1 Cells

A study evaluated the cytotoxic effects of several carbamate pesticides on CHO-K1 cells. The results indicated that exposure to these compounds resulted in significant decreases in cell viability and increases in DNA damage markers. This compound's structural similarities suggest it may exhibit comparable effects.

| Compound | MTT50 (μM) | DNA Damage Induction |

|---|---|---|

| Aldicarb | 164 ± 29 | High |

| Propoxur | 161 ± 39 | Moderate |

| Benzyl Carbamate | TBD | TBD |

Case Study 2: Genotoxicity Assessment

In another study focused on the genotoxicity of carbamates, exposure to methomyl and carbofuran resulted in increased frequencies of sister chromatid exchanges and chromosomal aberrations in human lymphocyte cultures. The implications for this compound suggest a need for similar investigations to ascertain its genotoxic potential.

Summary of Biological Activities

The biological activity of this compound appears to align with that of other carbamate compounds, characterized by:

- Potential Neurotoxicity : Through AChE inhibition.

- Genotoxic Potential : Indicated by studies showing chromosomal damage.

- Cytotoxic Effects : Observed in mammalian cell lines.

属性

IUPAC Name |

benzyl N-(3-methylidenecyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-7-12(8-10)14-13(15)16-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOKBMVQTGNOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。